molecular formula C12H12N2 B1391876 4-(6-Methyl-2-Pyridyl)aniline CAS No. 1187168-53-1

4-(6-Methyl-2-Pyridyl)aniline

Cat. No. B1391876
M. Wt: 184.24 g/mol
InChI Key: CNWMVBXTZAIBCP-UHFFFAOYSA-N
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Description

4-(6-Methyl-2-Pyridyl)aniline is a chemical compound with the CAS number 1187168-53-1 . .


Synthesis Analysis

The synthesis of 4-(6-Methyl-2-Pyridyl)aniline involves a condensation reaction between 2-aminopicoline and diethyl ethoxymethylenemalonate . The Suzuki–Miyaura (SM) cross-coupling reaction is also a key step in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of 4-(6-Methyl-2-Pyridyl)aniline is planar with a shorter intermolecular stacking distance . The compound crystallizes in the monoclinic space group P2 1 / c (No. 14) with unit cell parameters a = 10.5657 (7) Å, b = 9.1784 (5) Å, c = 14.5681 (7) Å, β = 101.636 (6)°, Z′ = 1 and Z = 4 at 150 K .


Chemical Reactions Analysis

4-(6-Methyl-2-Pyridyl)aniline can participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Catalyst Development

The compound 4-(6-Methyl-2-Pyridyl)aniline has been studied for its applications in the development of catalysts. For instance, derivatives of this compound have been utilized in the synthesis of iron(II) 2,6-bis(imino)pyridyl complexes. These complexes, when activated by methylaluminoxane (MAO), demonstrate high catalytic activities for ethylene polymerization, producing linear polyethylenes with bimodal or broad molecular weight distribution. The molecular structure of these complexes is significantly influenced by the steric and electronic effects of the substituents on the aniline moiety, affecting the molecular weight of the produced polyethylene (Guo et al., 2010).

Material Science and Luminescence

In material science, particularly in the field of luminescence, derivatives of 4-(6-Methyl-2-Pyridyl)aniline have been used to synthesize highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit strong emissions at ambient temperature across the blue to red spectrum. The emission properties and quantum yields of these complexes make them suitable for applications in organic light-emitting diode (OLED) devices (Vezzu et al., 2010).

Chemical Synthesis and Reaction Studies

The compound has also been investigated for its reactivity and application in chemical synthesis. For example, derivatives of 4-(6-Methyl-2-Pyridyl)aniline have been employed in the synthesis of novel di-2-pyridyl imine ligands, which were utilized in the Suzuki coupling reaction of p-bromoanisole and phenylboronic acid. The ligands were successfully applied, indicating their potential utility in facilitating various chemical reactions (Yorke et al., 2010).

Corrosion Inhibition

4-(6-Methyl-2-Pyridyl)aniline and its derivatives have been studied for their corrosion inhibition properties. For example, the corrosion inhibition properties of a pyridine derivative, 4-amino-N,N-di-(2-pyridylmethyl)-aniline, on mild steel in hydrochloric acid were assessed using various methods. The study showed that the compound acts as a mixed-type inhibitor and its efficiency varies with temperature. This indicates its potential application in protecting metals from corrosion in acidic environments (Xu et al., 2015).

Safety And Hazards

4-(6-Methyl-2-Pyridyl)aniline is classified as an irritant . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(6-methylpyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWMVBXTZAIBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294158
Record name 4-(6-Methyl-2-pyridinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methyl-2-Pyridyl)aniline

CAS RN

1187168-53-1
Record name 4-(6-Methyl-2-pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Methyl-2-pyridinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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